molecular formula C23H24N2O4S B600960 (Z)-Eprosartan CAS No. 148674-39-9

(Z)-Eprosartan

カタログ番号 B600960
CAS番号: 148674-39-9
分子量: 424.52
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-Eprosartan is a synthetic, non-peptide angiotensin II receptor antagonist (AIIRA) developed by Daiichi Sankyo. It is the first of its kind in the world and has been used in the treatment of hypertension and other cardiovascular diseases. The drug has been found to be effective in reducing blood pressure and improving heart health. It is a safe and well-tolerated drug, with few side effects.

科学的研究の応用

  • Treatment of Hypertension : Eprosartan is primarily used in treating hypertension, demonstrating superior antihypertensive efficacy to placebo and similar blood pressure-lowering effects to enalapril (Plosker, 2009). Its use in combination with hydrochlorothiazide is beneficial in reversing potassium loss associated with thiazide diuretics.

  • Cardiovascular and Cerebrovascular Events : In the MOSES trial, eprosartan was associated with improved clinical outcomes in hypertensive patients with previous cerebrovascular events compared to nitrendipine (Schrader et al., 2005).

  • Cognitive Function : Eprosartan has been shown to modestly improve cognitive function in patients aged 50 and above with newly diagnosed hypertension in the OSCAR study (Plosker, 2009).

  • Pharmacokinetics and Drug Interactions : Eprosartan does not significantly affect the pharmacodynamics of warfarin, indicating a low propensity for pharmacokinetic drug interactions (Kazierad et al., 1998). It is well-tolerated and has a neutral effect on metabolic parameters like serum lipid levels and glucose homeostasis.

  • Hepatic Uptake and Biliary Excretion : The hepatic uptake and biliary excretion of eprosartan involve OATP and MRP2-mediated mechanisms in both rats and humans (Sun et al., 2014).

  • Cardioprotective Effects : Eprosartan has shown benefits in improving cardiac function in a swine working heart model of ischemia-reperfusion injury, suggesting its potential cardioprotective effects (Weymann et al., 2014).

  • Renal Protection : Eprosartan reduced cardiac hypertrophy and protected the heart and kidneys in hypertensive stroke-prone rats, preserving cardiac and renal structural integrity (Barone et al., 2001).

  • Pharmacodynamics and Tolerability : Eprosartan is generally well tolerated, with a tolerability profile similar to placebo and a low potential for serious adverse events (McClellan & Balfour, 2020).

  • Effects on the Hemostatic System : Eprosartan has been observed to induce positive changes in the hemostatic system in patients with chronic kidney disease associated with hereditary thrombophilia (Kaliuzhin et al., 2013).

特性

IUPAC Name

4-[[2-butyl-5-[(Z)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-2-3-6-21-24-14-19(12-18(23(28)29)13-20-5-4-11-30-20)25(21)15-16-7-9-17(10-8-16)22(26)27/h4-5,7-12,14H,2-3,6,13,15H2,1H3,(H,26,27)(H,28,29)/b18-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROAFUQRIXKEMV-PDGQHHTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)/C=C(/CC3=CC=CS3)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-Eprosartan

Citations

For This Compound
5
Citations
F Custodis, M Böhm - Empfehlungen zum Einsatz und zur Verwendung …, 2006 - Springer
Bei der manifesten Herzinsuffizienz kommt es zu einer Abnahme der Kontraktilitåt und Verminderung der Pumpleistung. Dies fçhrt in der Folge zu einer neuroendokrinen Aktivierung …
Number of citations: 2 link.springer.com
E Frantz, G Dörr - Standards der Inneren Medizin in der Grund-und …, 2005 - Springer
C: Expertenmeinung. a LVEF< 35%; b Post-Myokardinfarkt; c Therapiebeginn nur stationår; d bei kardialer Dekompensation; e bei Vorhofflimmern mit tachykarder Ûberleitung; f …
Number of citations: 0 link.springer.com
MNINII NYHA - Springer
Number of citations: 0
C Schmid, S Hirt, HH Scheld - 2009 - books.google.com
Die Herztransplantation hat sich in den vergangenen Jahren zur Behandlung der Wahl für Patienten im Endstadium einer Herzerkrankung entwickelt. Die beeindruckenden Ergebnisse …
Number of citations: 14 books.google.com
P Feindt, F Harig, M Weyand - 2006 - books.google.com
Die" Extrakorporale Zirkulation"(EKZ) wird auch nach 50 Jahren klinischer Anwendung immer noch sehr zentrumsspezifisch eingesetzt. Ziel dieses Buches ist es, im Hinblick auf eine …
Number of citations: 12 books.google.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。